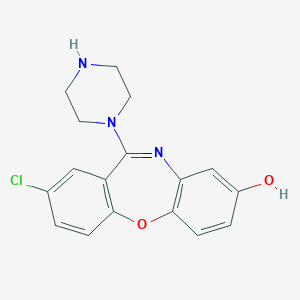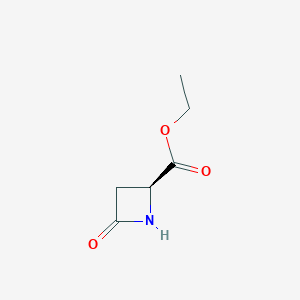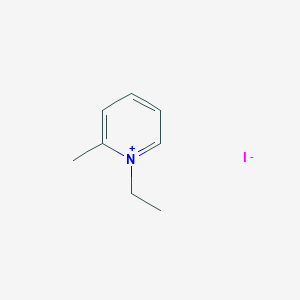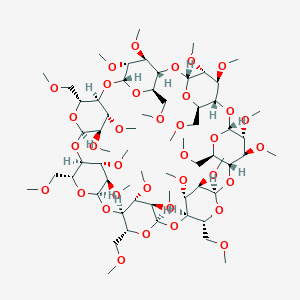![molecular formula C6H10ClN3O B025710 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-50-3](/img/structure/B25710.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that is widely used in scientific research. It is a competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. In 1.0]hexane-5-carboxamide.
Mechanism Of Action
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA receptor. It binds to the same site as GABA, but does not activate the receptor. Instead, it blocks the binding of GABA, preventing the inhibitory effects of GABA on neuronal activity. This leads to an increase in neuronal excitability and can cause seizures and convulsions.
Biochemical And Physiological Effects
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. It also increases the release of dopamine, a neurotransmitter associated with reward and motivation, in the striatum. In addition, it has been shown to impair spatial learning and memory in rats.
Advantages And Limitations For Lab Experiments
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has several advantages for lab experiments. It is a highly selective GABA receptor antagonist, meaning that it does not interact with other neurotransmitter receptors. It is also relatively stable and can be stored for long periods of time. However, it has several limitations. It is highly toxic and can cause seizures and convulsions at high doses. It also has a short half-life in vivo, meaning that its effects are relatively short-lived.
Future Directions
There are several future directions for the study of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of research is the investigation of the effects of GABA receptor antagonists on neurological disorders such as epilepsy, schizophrenia, and anxiety disorders. Another area of research is the development of new GABA receptor antagonists with improved selectivity and pharmacokinetic properties. Finally, the use of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide as a tool for the study of GABA receptor function and regulation is likely to continue to be an important area of research in the future.
Synthesis Methods
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized by reacting 6-chloro-1,2-dihydro-2-oxoquinoline-4-carboxylic acid with N-methyl-1,2-diaminoethane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can be purified by recrystallization from ethanol or methanol.
Scientific Research Applications
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is widely used in scientific research as a GABA receptor antagonist. It is commonly used to study the role of GABA in the central nervous system, including the regulation of neurotransmitter release, synaptic plasticity, and the modulation of neuronal excitability. It is also used to investigate the effects of GABA receptor antagonists on behavior, cognition, and memory.
properties
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

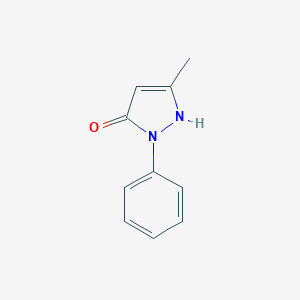
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)

